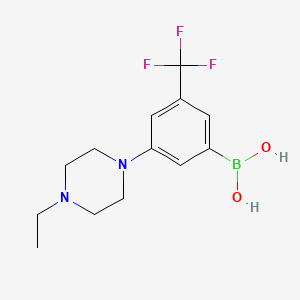

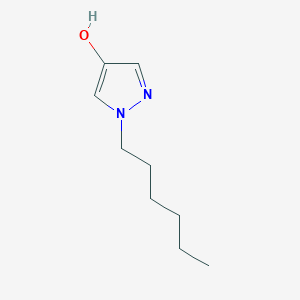

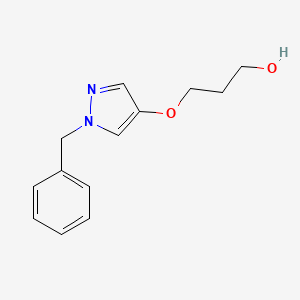

![molecular formula C14H23NO5 B1408999 endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane-7-acetic acid CAS No. 1823254-79-0](/img/structure/B1408999.png)

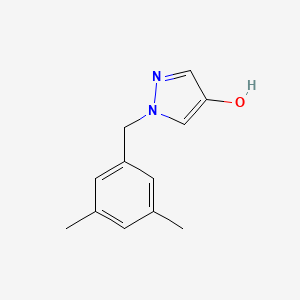

endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane-7-acetic acid

Overview

Description

“Endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane-7-acetic acid” is a chemical compound with the CAS RN®: 1823254-79-0 . It’s used for testing and research purposes .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 271.31 . It’s a white solid and should be stored at room temperature .Scientific Research Applications

Synthesis and Structural Analysis

Endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane-7-acetic acid is involved in various synthesis processes and structural analyses. For instance:

Concise Synthesis Processes : This compound is used in the concise and practical synthesis of certain bicyclic structures, such as 8-oxa-3-aza-bicyclo[3.2.1]octane and 9-oxa-3-aza-bicyclo[3.3.1]nonane, highlighting its role in efficient chemical synthesis processes (Zaytsev et al., 2016).

Formation of Specific Compounds : The compound is instrumental in the formation of specific bicyclic structures. For example, the synthesis of endo- and exo-1,3-dimethyl-2,9-dioxabicyclo[3.3.1]nonane involves this compound, showing its utility in creating distinct chemical structures (Gerlach & Künzler, 1977).

Enzymatic Transformations and Absolute Configuration Determination : It has been used in the preparation of mixtures of endo,endo-9-oxabicyclo[4.2.1]nonane-2,5-diol and endo,endo-9-oxabicyclo[3.3.1]nonane-2,6-diol, which are then transformed and analyzed for their absolute configuration, demonstrating its importance in enantiomeric studies (Hegemann, Fröhlich, & Haufe, 2004).

Solid State Structure Analysis : The study of the solid-state structure of endo,endo-bicyclo[3.3.1]nonane-2,6-diol uses this compound, showcasing its relevance in crystallography and network analysis (Wallentin et al., 2009).

Synthesis of Azaadamantane Derivatives : This compound is crucial in the synthesis of 2-Azaadamantan-6-one and its derivatives, demonstrating its role in the formation of complex organic structures (Wu et al., 2018).

Enantiomer Separation and Absolute Configuration Studies : It has been used in the synthesis and enantiomer separation of 9-azabicyclo[3.3.1]nonane-2,6-dione, a chiral building block, indicating its significance in stereochemistry (Bieliu̅nas et al., 2013).

Cyclic Ketone Functionalization : The compound is involved in the functionalization of dienes to cyclic ketones, such as bicyclo[3.3.1]nonan-9-one, underlining its role in organic synthesis (Carlson & Brown, 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name |

2-[9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-10-4-9(6-12(16)17)5-11(15)8-19-7-10/h9-11H,4-8H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKLDQPKXKJHSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CC(CC1COC2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane-7-acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.